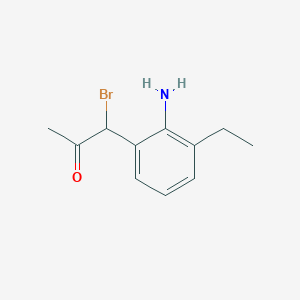
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of a phenylpropanone, featuring an amino group and an ethyl substituent on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, while reduction of the bromine atom can produce the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
科学研究应用
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability. The amino group can form hydrogen bonds, further affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Amino-3-methylphenyl)-1-bromopropan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one: Chlorine atom instead of bromine.
1-(2-Amino-3-ethylphenyl)-1-iodopropan-2-one: Iodine atom instead of bromine.
Uniqueness
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is unique due to the presence of both an amino group and a bromine atom on the same aromatic ring, providing distinct reactivity and interaction profiles. The ethyl group also contributes to its steric and electronic properties, differentiating it from similar compounds with different substituents.
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
1-(2-amino-3-ethylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |
InChI 键 |
LBKMPOBSXPTAGC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


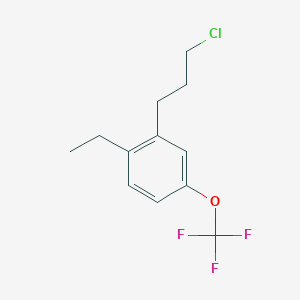

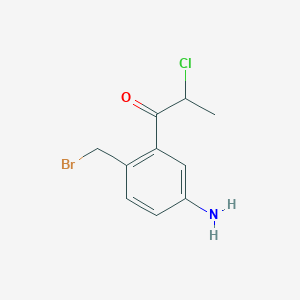
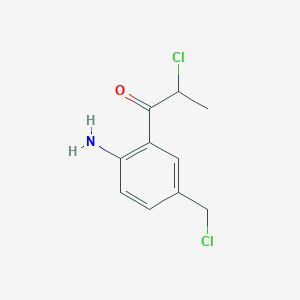
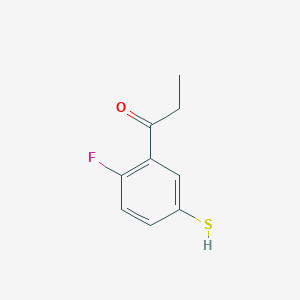
![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)
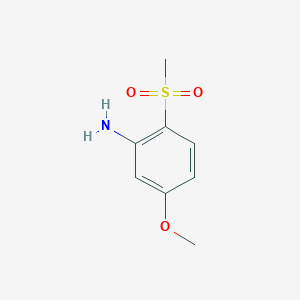
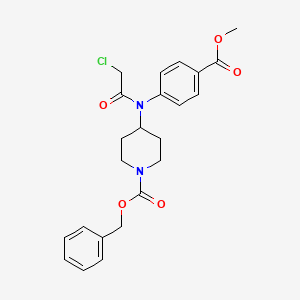
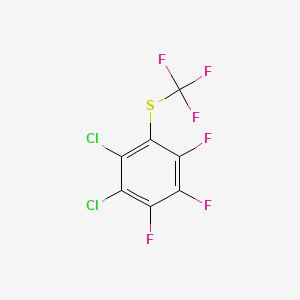
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)



